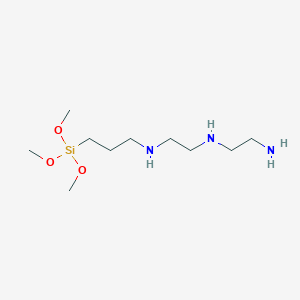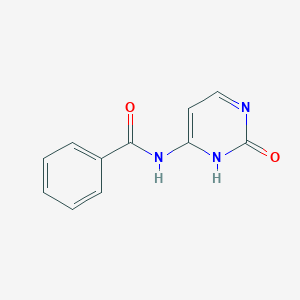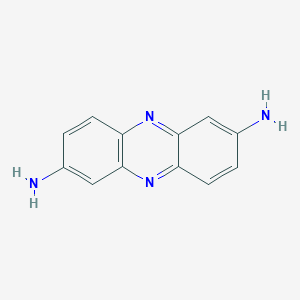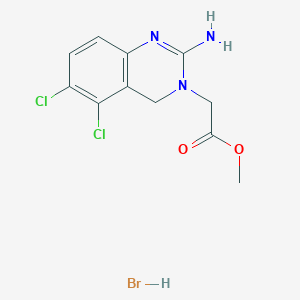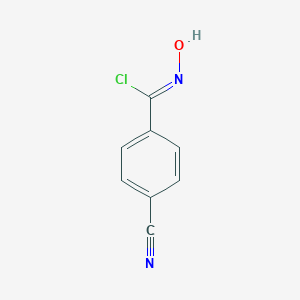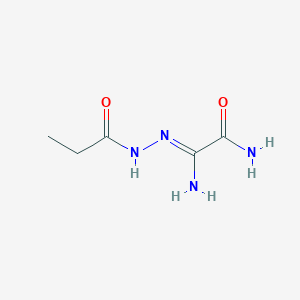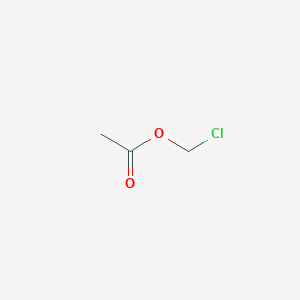![molecular formula C8H22N2O3Si B052321 N-[3-(Trimethoxysilyl)propyl]ethylenediamine CAS No. 1760-24-3](/img/structure/B52321.png)
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
概要
説明
N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a clear, colorless, strongly alkaline liquid . It is used as an adhesion promoter at organic/inorganic interfaces, for modification of surfaces (corrosion prevention, component of primers) or silicone-polymers or as a crosslinker (moisture crosslinking of polymers) .
Synthesis Analysis
The synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine involves the addition reaction of trichlorosilane and allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and finally methanolysis .Molecular Structure Analysis
The molecular formula of N-[3-(Trimethoxysilyl)propyl]ethylenediamine is C8H22N2O3Si . The linear formula is (CH3O)3Si(CH2)3NHCH2CH2NH2 .Chemical Reactions Analysis
N-[3-(Trimethoxysilyl)propyl]ethylenediamine has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a liquid at ambient temperature and pressure, with a melting point of <-20°C, and a predicted boiling point of 240°C . It has a predicted density of 1.0 g/cm3 at 20°C, and a predicted kinematic viscosity of 3.1 mm2/s at 20°C .科学的研究の応用
Surface Modification of Silica Gel
N-[3-(Trimethoxysilyl)propyl]ethylenediamine has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . This application is particularly useful in environmental science for the removal of heavy metals from wastewater.
Functionalization of Carbon Nanotubes
This compound can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This modification can enhance the properties of carbon nanotubes, making them more suitable for various applications such as in the field of nanotechnology and materials science.
Stabilization of Emulsions
N-[3-(Trimethoxysilyl)propyl]ethylenediamine-modified biosilica nanoparticles from rice husk have been used to stabilize isopropyl myristate oil-based emulsions . This application is significant in industries such as food processing, pharmaceutical product formulation, material production, and cosmetics.
Biosilica Nanoparticles Production
The compound has been used in the modification of biosilica extracted from rice husk . The modified biosilica nanoparticles can be used in various applications, including the production of high-performance concrete and other construction materials.
Environmental Pollution Reduction
The utilization of rice husk ash for the production of biosilica nanoparticles would reduce environmental pollution and health challenges associated with fly ash . This is a significant application in the field of environmental science and waste management.
Cosmetics and Pharmaceutical Applications
The modified biosilica nanoparticles are a good emulsifier and show promise in cosmetics and pharmaceutical applications . They can be used in the formulation of various products, enhancing their stability and performance.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOGHDTIVQXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-47-9, 64339-13-5 (mono-hydrochloride) | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027433 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-[3-(Trimethoxysilyl)propyl]ethylenediamine | |
CAS RN |
1760-24-3 | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(trimethoxysilyl)propyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZCS5GA8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-[3-(Trimethoxysilyl)propyl]ethylenediamine can readily react with silica surfaces through its trimethoxysilyl group, forming stable covalent bonds. This process, known as silanization, introduces amine functionalities to the silica surface, altering its hydrophilicity and enabling further modifications. [, , , , , , , , , ]
A: The amine groups in N-[3-(Trimethoxysilyl)propyl]ethylenediamine can react with CO2, forming carbamate and bicarbonate species. This interaction is the basis for its use in CO2 capture applications. Studies have shown that both the amount of amine loading and the specific aminosilane structure influence the adsorption capacity and efficiency. [, , , ]
ANone: The molecular formula is C8H22N2O3Si, and the molecular weight is 222.38 g/mol.
ANone: Common techniques include:
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups, such as amine and silane groups, and confirms their presence in modified materials. [, , , , , , , , , , , ]
- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides structural information and insights into the degree of condensation of silicon species in hybrid materials. [, , , , , ]
- XPS (X-ray Photoelectron Spectroscopy): Analyzes elemental composition and chemical states, particularly useful for confirming the presence of metals in modified materials. [, , , ]
A: The compound forms strong covalent bonds with silica networks through its trimethoxysilyl group, enhancing the stability of the resulting hybrid materials. These materials often exhibit improved thermal and mechanical properties compared to their unmodified counterparts. [, , , , , ]
ANone: Factors include:
- pH: The degree of ionization of the amine groups is pH-dependent, affecting the stability and aggregation behavior of modified nanoparticles. [, ]
- Temperature: Elevated temperatures can impact the stability of the silane bond and the overall material. [, , , , ]
- Solvent: The choice of solvent during synthesis and application can affect the hydrolysis and condensation reactions of the silane group. []
A: The amine groups can act as ligands, anchoring transition metal ions onto the silica surface, creating heterogeneous catalysts. These catalysts have been investigated for reactions such as ethylene polymerization and L-lactide ring-opening polymerization. [, , ]
ANone: Advantages include:
- Heterogeneous Catalysis: Allows for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and reuse. [, ]
- Tunable Reactivity: The number and type of amine groups can be modified, influencing the catalyst's activity, selectivity, and stability. [, , ]
ANone: While specific examples are limited in the provided research, computational chemistry can be used to:
A: The organic group can significantly impact the hydrophobicity, reactivity, and overall performance of the material. For example, incorporating a vinyl group can introduce polymerization capabilities, while an amine group enhances CO2 adsorption. [, , , ]
ANone: The compound is typically stored in a cool, dry place, away from moisture and air, to prevent hydrolysis of the alkoxysilane groups.
ANone: Strategies include:
ANone: As with any chemical, appropriate personal protective equipment, such as gloves and eye protection, should be worn. The compound should be handled in a well-ventilated area to avoid inhalation. Always consult the Safety Data Sheet (SDS) before handling.
ANone: Yes, alternatives include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

